N-(1-methyltetrazol-5-yl)acetamide
Overview
Description
Mechanism of Action
Target of Action
N-(1-methyltetrazol-5-yl)acetamide is a biologically active compound in the tetrazole series . The primary target of this compound is the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of fungal cell membranes .
Mode of Action
The compound interacts with its target, the cytochrome P450 enzyme, by inhibiting its activity . This inhibition disrupts the biosynthesis of sterols, leading to alterations in the fungal cell membrane . The high degree of selectivity for this enzyme is believed to have a positive effect on the compound’s toxicity in comparison with known fungicidal preparations of the azole class .
Biochemical Pathways
The affected pathway is the sterol biosynthesis pathway in fungi . By inhibiting the cytochrome P450 enzyme, this compound disrupts this pathway, leading to a deficiency in essential sterols. This deficiency can cause changes in the permeability and fluidity of the fungal cell membrane, affecting its function and viability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of fungal cell membrane function due to the inhibition of sterol biosynthesis . This can lead to the death of the fungal cells, providing the compound with its antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyltetrazol-5-yl)acetamide typically involves the heterocyclization reaction of primary amines, orthoesters, and azides . This reaction is carried out in an acetic acid medium, which facilitates the formation of the tetrazole ring . The process can be summarized as follows:
Primary Amine Reaction: The primary amine reacts with an orthoester to form an intermediate.
Azide Addition: Sodium azide is then added to the reaction mixture, leading to the formation of the tetrazole ring.
Acetylation: The final step involves the acetylation of the tetrazole derivative to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyltetrazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized tetrazole derivatives, reduced amine derivatives, and substituted tetrazole compounds .
Scientific Research Applications
N-(1-methyltetrazol-5-yl)acetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tetrazole: The parent compound of N-(1-methyltetrazol-5-yl)acetamide, known for its high nitrogen content and stability.
1-methyl-1H-tetrazole-5-thiol: Another derivative of tetrazole with similar properties but different functional groups.
5-aminotetrazole: A tetrazole derivative with an amino group, used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific acetylated structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-methyltetrazol-5-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-3(10)5-4-6-7-8-9(4)2/h1-2H3,(H,5,6,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTLDKJFDNEKCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=NN1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300648 | |
Record name | n-(1-methyl-1h-tetrazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6154-02-5 | |
Record name | NSC138013 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(1-methyl-1h-tetrazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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